REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1CCCCC1>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
catalyst
|
Quantity
|
1.35 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
was introduced in an autoclave under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to about 98°
|
Type
|
TEMPERATURE
|
Details
|
by cooling to around 45°
|
Type
|
CUSTOM
|
Details
|
the autoclave was purged with a nitrogen flow
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the catalyst was recovered under a flow of argon
|
Type
|
WASH
|
Details
|
washed with cyclohexane and recycled for the following hydrogenation operations
|
Reaction Time |
135 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |